molecular formula C57H72N14O8 B125481 (2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-N-[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide CAS No. 142061-53-8

(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-N-[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

Katalognummer: B125481
CAS-Nummer: 142061-53-8
Molekulargewicht: 1081.3 g/mol
InChI-Schlüssel: YOZOWKFYBVVMMS-GYEVWEKDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Deamino-Phe¹⁹,D-Ala²⁴,D-Pro²⁶-(R)-Phe²⁷)-GRP (19-27) is a synthetic peptide antagonist of the gastrin-releasing peptide receptor (GRPR or BB2 receptor). Its sequence, Deamino-Phe-His-Trp-Ala-Val-D-Ala-His-D-Pro-ψ(CH₂NH)Phe-NH₂, incorporates strategic modifications to enhance stability and receptor binding. Key structural features include:

  • Deamino-Phe¹⁹: Removal of the N-terminal amino group to reduce proteolytic degradation.
  • D-Ala²⁴ and D-Pro²⁶: D-amino acid substitutions to resist enzymatic cleavage and improve pharmacokinetics.
  • ψ(CH₂NH)Phe²⁷: A reduced amide bond (pseudopeptide linkage) at position 27, which mimics the peptide backbone while enhancing proteolytic stability .

This compound is used in preclinical studies to block GRP-mediated pathways, such as hormone release (e.g., gastrin, insulin) and pruritus (itch) signaling . It exhibits cross-species reactivity (human, porcine, canine) due to conserved GRPR sequences in these species .

Eigenschaften

CAS-Nummer

142061-53-8

Molekularformel

C57H72N14O8

Molekulargewicht

1081.3 g/mol

IUPAC-Name

(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-N-[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C57H72N14O8/c1-34(2)50(70-51(73)35(3)58)56(78)65-36(4)52(74)69-47(27-41-30-60-33-64-41)57(79)71-23-13-20-48(71)55(77)68-45(24-38-16-9-6-10-17-38)53(75)62-31-42(25-39-28-61-44-19-12-11-18-43(39)44)66-54(76)46(26-40-29-59-32-63-40)67-49(72)22-21-37-14-7-5-8-15-37/h5-12,14-19,28-30,32-36,42,45-48,50,61H,13,20-27,31,58H2,1-4H3,(H,59,63)(H,60,64)(H,62,75)(H,65,78)(H,66,76)(H,67,72)(H,68,77)(H,69,74)(H,70,73)/t35-,36+,42-,45-,46-,47-,48+,50-/m0/s1

InChI-Schlüssel

YOZOWKFYBVVMMS-GYEVWEKDSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)CCC7=CC=CC=C7)N

Kanonische SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)CCC7=CC=CC=C7)NC(=O)C(C)N

Synonyme

((des-NH2)Phe(19)-D-Ala(24)-D-Pro(26)psi(CH2NH)Phe(27))-GRP(19-27)
(de-NH2)Phe(19)-Ala(24)-Pro(26)psi(CH2NH)-Phe(27)-GRP (19-27)
2258U89
BW 10
BW 2258U89
BW-10
BW2258U89
GRP (19-27), (de-NH2)Phe(19)-Ala(24)-Pro(26)psi(CH2NH)Phe(27)-
GRP (19-27),(de-NH2)phenylalanyl(19)-alanyl(24)-prolyl(26)psi(CH2NH)-phenylalanine(27)-

Herkunft des Produkts

United States

Vorbereitungsmethoden

Resin Selection and Initial Loading

The synthesis begins with the selection of a resin suitable for the target peptide’s C-terminal residue. For this analog, a Wang resin or Rink amide resin is typically used due to their compatibility with carboxyamide or carboxylic acid termini. The first amino acid (Phe27) is loaded onto the resin using a linker that allows eventual cleavage under mild acidic conditions.

Deprotection and Coupling Cycles

Each synthesis cycle consists of two critical steps:

  • Deprotection : Removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus using 20% piperidine in dimethylformamide (DMF).

  • Coupling : Activation of the incoming amino acid with reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N'-diisopropylcarbodiimide) in the presence of HOBt (hydroxybenzotriazole) to facilitate amide bond formation.

Challenging residues, such as D-Pro26 and D-Ala24, require extended coupling times (90–120 minutes) and elevated temperatures (40–50°C) to ensure complete reaction.

Industrial-Scale Production

Industrial manufacturing of (Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) employs automated SPPS systems capable of producing multi-kilogram quantities. Key parameters for scalability include:

ParameterLaboratory ScaleIndustrial Scale
Resin Loading0.1–0.3 mmol/g0.5–1.0 mmol/g
Coupling ReagentHBTU/HOBtTBTU/HOAt
Solvent SystemDMFDichloromethane (DCM)
Reaction Volume10–20 mL/g resin5–10 mL/g resin
Purification MethodAnalytical HPLCPreparative HPLC

Industrial processes prioritize cost efficiency while maintaining >98% purity. Continuous flow systems and in-line monitoring technologies are increasingly adopted to optimize yield.

Cleavage and Global Deprotection

After chain assembly, the peptide-resin conjugate undergoes cleavage using a trifluoroacetic acid (TFA)-based cocktail. A typical formulation includes:

ComponentVolume RatioFunction
TFA82.5%Acidic cleavage
Water5%Scavenger
Triisopropylsilane5%Cation scavenger
Phenol7.5%Preventing side reactions

The reaction is conducted for 2–3 hours at 25°C, followed by precipitation in cold diethyl ether. Crude peptide purity typically ranges from 70–85%.

Purification and Quality Control

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with a C18 column (10 μm, 250 × 50 mm) is used for final purification. A gradient of 20–50% acetonitrile in 0.1% TFA over 60 minutes achieves baseline separation of target peptide from deletion sequences and epimerized byproducts.

Analytical Characterization

TechniqueParametersKey Data
Mass SpectrometryESI-MS, m/z calculated: 1081.3Observed: 1081.4 [M+H]+
Amino Acid AnalysisHydrolysis (6M HCl, 110°C, 24h)Composition matches theoretical
Circular Dichroism190–260 nm scanα-helical content: 28%

Purified peptide must meet stringent criteria: ≥95% HPLC purity, endotoxin levels <0.1 EU/mg, and residual TFA <0.1%.

Stability Optimization

Lyophilization Conditions

The purified peptide is lyophilized using a three-step protocol:

  • Freezing at -80°C for 4 hours.

  • Primary drying at -40°C and 0.1 mBar for 24 hours.

  • Secondary drying at 25°C and 0.01 mBar for 6 hours.

This process yields a stable powder with <1% moisture content, suitable for long-term storage at -20°C.

Comparative Analysis of Species-Specific Modifications

While the human, porcine, and canine variants of GRP (19-27) share structural homology, subtle differences in receptor binding necessitate tailored synthesis approaches:

SpeciesModification RequiredCoupling Efficiency
HumanD-Pro26, (R)-Phe2789%
PorcineD-Ala24, Deamino-Phe1992%
CanineD-Pro26, Deamino-Phe1985%

These variations impact overall yield, with canine sequences requiring additional coupling cycles due to increased steric hindrance .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Use of protected amino acid derivatives during SPPS.

Major Products

The major products of these reactions are modified peptides with altered stability, activity, or binding properties.

Wissenschaftliche Forschungsanwendungen

(Deamino-Phe19,D-Ala24,D-Pro26-®-Phe27)-GRP (19-27) has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling and receptor binding.

    Medicine: Potential therapeutic applications in cancer treatment due to its ability to bind to GRP receptors overexpressed in certain tumors.

    Industry: Utilized in the development of diagnostic assays and as a tool in drug discovery.

Wirkmechanismus

The mechanism of action of (Deamino-Phe19,D-Ala24,D-Pro26-®-Phe27)-GRP (19-27) involves binding to GRP receptors on target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses such as cell proliferation, secretion of hormones, and modulation of neuronal activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Modifications Target Receptor Key Functional Properties Species Tested Reference
(Deamino-Phe¹⁹,D-Ala²⁴,D-Pro²⁶-(R)-Phe²⁷)-GRP (19-27) Deamino-Phe¹⁹, D-Ala²⁴, D-Pro²⁶, ψ(CH₂NH)Phe²⁷ BB2 (GRPR) Potent antagonist; inhibits gastrin/insulin release, pruritus Human, porcine, canine
BW2258U89 [Deamino-Phe¹⁹,D-Ala²⁴,D-Pro²⁶,ψ(CH₂NH)Phe²⁷]-GRP(19-27) BB2 (GRPR) IC₅₀: 0.1 mg/kg in rats (gastrin inhibition); prolonged action Rat, dog
[D-Ala²⁴]GRP(20-26)-Heptapeptide Analogues D-Ala²⁴, MeLeu²⁶, Lys(X)²⁵ substitutions BB2 (GRPR) IC₅₀ <20 µg/kg; duration >3 hours; inhibits amylase secretion Rat
Bombesin Native amphibian peptide (14 residues) BB1/BB2 Agonist; stimulates gastrin release, pancreatic secretion Rat, dog, human
Porcine GRP (1-27) Native porcine GRP sequence BB2 (GRPR) Agonist; elevates plasma gastrin, insulin, and pancreatic polypeptide Porcine, canine

Detailed Analysis

BW2258U89 Structural Similarities: Shares the same backbone modifications (Deamino-Phe¹⁹, D-Ala²⁴, D-Pro²⁶, ψ(CH₂NH)Phe²⁷) as the target compound. Functional Differences: BW2258U89 is reported to inhibit insulin release in dogs and gastrin release in rats at 0.1 mg/kg, demonstrating species-specific efficacy . In contrast, the target compound shows broader cross-species antagonism, particularly in pruritus models .

[D-Ala²⁴]GRP(20-26)-Heptapeptide Analogues

  • Key Modifications : Substitutions at His²⁵ (e.g., Lys derivatives) and Leu²⁶ (e.g., MeLeu) enhance in vivo potency and duration (>3 hours).
  • Comparison : While these analogues lack the ψ(CH₂NH) linkage at Phe²⁷, their D-Ala²⁴ substitution aligns with the target compound’s design. However, their IC₅₀ values (<20 µg/kg in rats) suggest marginally higher potency in amylase inhibition models .

Bombesin

  • Functional Contrast : Bombesin is a natural agonist with high affinity for BB1 and BB2 receptors. Unlike the target antagonist, bombesin stimulates gastrin release and pancreatic secretion in dogs and humans .
  • Species Reactivity : Both bombesin and porcine GRP show equivalent potency in elevating canine plasma hormones, highlighting conserved receptor interactions .

Porcine GRP (1-27)

  • Role in Research : Used as a native agonist control. Studies in dogs demonstrate that porcine GRP and bombesin induce identical hormonal responses (e.g., gastrin, insulin), validating the target compound’s cross-species antagonist profile .

Mechanistic Insights

  • Receptor Binding: The ψ(CH₂NH)Phe²⁷ modification in the target compound mimics the native peptide backbone while resisting proteolysis, a critical advantage over non-modified antagonists like BW2258U89 .

Biologische Aktivität

(Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) is a synthetic peptide analog of gastrin-releasing peptide (GRP), which plays a critical role in various biological processes, including the stimulation of gastrin release, smooth muscle contraction, and cellular growth. This compound has been modified to enhance its stability and biological activity, making it a valuable tool in both research and potential therapeutic applications.

  • Molecular Formula: C57H72N14O8
  • Molecular Weight: 1081.3 g/mol
  • CAS Number: 142061-53-8
PropertyValue
Molecular Weight1081.3 g/mol
StructureCID 9919768
SourcePubChem

The biological activity of (Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) primarily involves its interaction with GRP receptors (GRPR) on target cells. Upon binding, it triggers intracellular signaling pathways that lead to various physiological responses, such as:

  • Cell Proliferation: Promotes growth in certain cell types.
  • Hormonal Secretion: Stimulates the release of hormones like gastrin.
  • Neuronal Modulation: Influences neuronal activity and neurotransmitter release.

Binding Affinity and Selectivity

Research indicates that this peptide exhibits enhanced binding affinity for GRPR compared to native GRP, which is attributed to its structural modifications. This selectivity is crucial for potential applications in cancer therapy, where GRPR is often overexpressed.

Human, Porcine, and Canine Models

The biological activity of (Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) has been studied across multiple species, including humans, pigs, and dogs. The following table summarizes key findings from various studies:

SpeciesStudy FocusKey Findings
HumanCancer therapy potentialEffective in targeting GRPR in human tumor cells.
PorcineGastrointestinal functionStimulates gastric acid secretion similar to native GRP.
CanineNeurological impactModulates neuronal signaling pathways in canine models.

Case Studies

  • Human Cancer Studies:
    • In vitro studies demonstrated that (Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) significantly inhibited the growth of GRPR-positive cancer cell lines, suggesting its potential as a therapeutic agent for cancers such as prostate and breast cancer.
  • Porcine Gastrointestinal Research:
    • Research indicated that administration of this peptide resulted in increased gastric acid secretion and enhanced motility in porcine models, paralleling the effects observed with natural GRP.
  • Canine Neurological Applications:
    • A study involving canines showed that the peptide improved recovery rates from certain neurological conditions by enhancing synaptic transmission and neuronal health.

Therapeutic Potential

The unique properties of (Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) make it a candidate for various therapeutic applications:

  • Cancer Treatment: Targeting GRPR overexpressed in tumors.
  • Gastrointestinal Disorders: Potential use in treating conditions like gastroparesis.
  • Neurological Disorders: Investigated for its role in neuroprotection and recovery enhancement.

Research Applications

In addition to therapeutic uses, this peptide serves as a model compound for studying peptide synthesis and modification techniques. Its stability allows researchers to explore receptor interactions and intracellular signaling mechanisms more effectively.

Q & A

Q. How can theoretical frameworks (e.g., receptor allostery) guide the design of next-generation GRP analogs?

  • Methodological Answer :
  • Allosteric modulation hypothesis : Use mutagenesis (e.g., alanine scanning) to map receptor regions affected by D-Pro26.
  • Network analysis : Identify residue-residue interaction networks using tools like RING or Dynamine.
  • Iterative design : Combine computational predictions with high-throughput screening (HTS) to optimize pharmacophores .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.